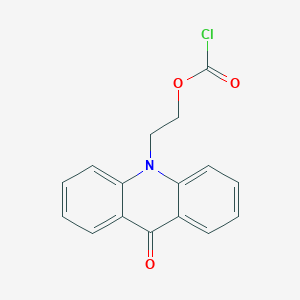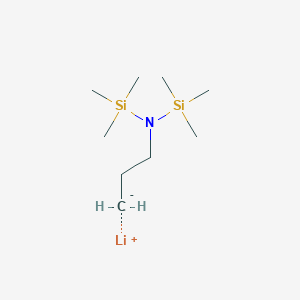
lithium;N,N-bis(trimethylsilyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Lithium bis(trimethylsilyl)amide can be synthesized by the deprotonation of bis(trimethylsilyl)amine with n-butyllithium . The reaction can be performed in situ and the compound can be purified by sublimation or distillation . Industrial production methods involve the use of large-scale reactors and controlled environments to ensure high purity and yield .
Análisis De Reacciones Químicas
Lithium bis(trimethylsilyl)amide undergoes various types of reactions, including:
Deprotonation Reactions: It is widely used in organic synthesis for deprotonation reactions and base-catalyzed reactions.
Formation of Organolithium Compounds: It can form various organolithium compounds, including acetylides and lithium enolates.
Coupling Reactions: It is used in carbon-carbon bond forming reactions such as the Fráter–Seebach alkylation and mixed Claisen condensations.
Common reagents and conditions used in these reactions include aprotic solvents like tetrahydrofuran (THF), hexane, and toluene . Major products formed from these reactions include enolates, dienes, and other organolithium compounds .
Aplicaciones Científicas De Investigación
Lithium bis(trimethylsilyl)amide has a wide range of scientific research applications:
Biology: It is used in the synthesis of biologically active compounds and in the study of enzyme mechanisms.
Medicine: It is used in the synthesis of pharmaceuticals and in the development of new drug candidates.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which lithium bis(trimethylsilyl)amide exerts its effects involves its strong basicity and non-nucleophilic nature . It acts as a base to deprotonate various substrates, facilitating the formation of enolates, dienes, and other reactive intermediates . The molecular targets and pathways involved include the deprotonation of acidic protons and the stabilization of reactive intermediates .
Comparación Con Compuestos Similares
Lithium bis(trimethylsilyl)amide is unique in its strong non-nucleophilic basicity and its ability to form stable organolithium compounds . Similar compounds include:
Sodium bis(trimethylsilyl)amide: Similar in structure and reactivity but with sodium instead of lithium.
Potassium bis(trimethylsilyl)amide: Similar in structure and reactivity but with potassium instead of lithium.
These similar compounds share the same basicity and non-nucleophilic nature but differ in their reactivity and solubility due to the different alkali metals involved .
Propiedades
Número CAS |
289719-98-8 |
|---|---|
Fórmula molecular |
C9H24LiNSi2 |
Peso molecular |
209.4 g/mol |
Nombre IUPAC |
lithium;N,N-bis(trimethylsilyl)propan-1-amine |
InChI |
InChI=1S/C9H24NSi2.Li/c1-8-9-10(11(2,3)4)12(5,6)7;/h1,8-9H2,2-7H3;/q-1;+1 |
Clave InChI |
MJMJEGXKUQAIQI-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[Si](C)(C)N(CC[CH2-])[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B12574043.png)
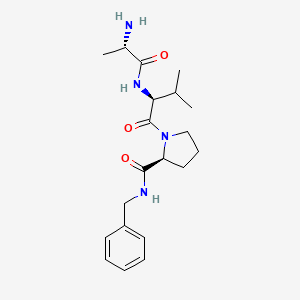
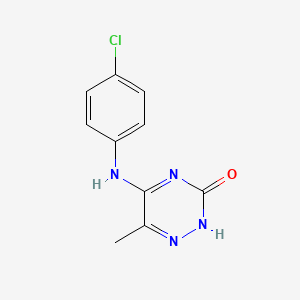
![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)


![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)

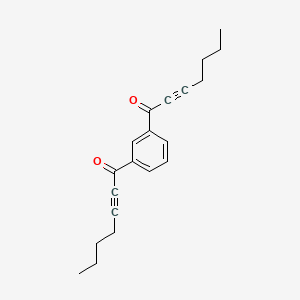
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-thienylmethyl)-](/img/structure/B12574091.png)
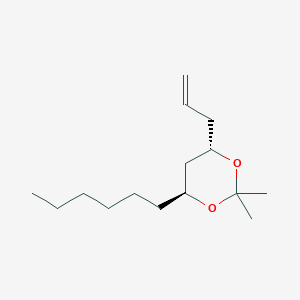
![N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12574105.png)
![2-Dodecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B12574106.png)
